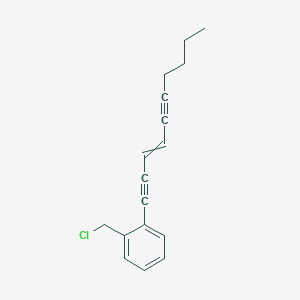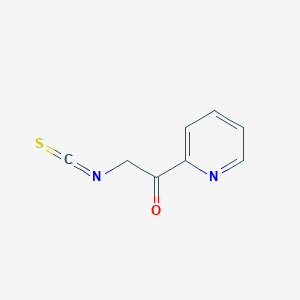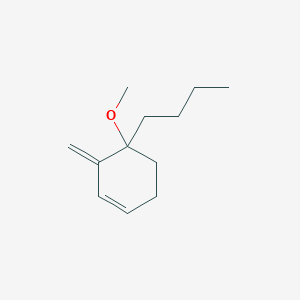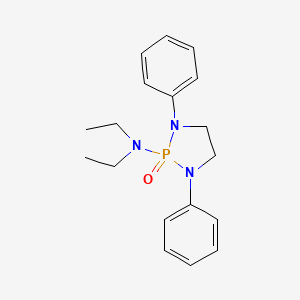
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
準備方法
The synthesis of 1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenyl and propan-2-yl derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.
化学反応の分析
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives, which are often explored for their pharmacological properties.
Substitution: Substitution reactions, particularly at the quinoline ring, can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity is studied to understand its potential as a therapeutic agent, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential use in treating diseases, particularly those involving inflammation and microbial infections.
Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
When compared to other quinolinone derivatives, 1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one stands out due to its unique structural features and potential applications. Similar compounds include:
1-(4-Methylphenyl)-3-(propan-2-yl)-quinolin-2(1H)-one: This compound differs by the presence of a double bond in the quinoline ring.
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-4(1H)-one: This derivative has a different substitution pattern on the quinoline ring.
1-(4-Methylphenyl)-3-(propan-2-yl)-quinolin-4(1H)-one: Similar to the first compound but with a different position of the double bond.
These structural differences can lead to variations in biological activity and chemical reactivity, highlighting the importance of this compound in scientific research.
特性
CAS番号 |
792122-75-9 |
|---|---|
分子式 |
C19H21NO |
分子量 |
279.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-propan-2-yl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C19H21NO/c1-13(2)17-12-15-6-4-5-7-18(15)20(19(17)21)16-10-8-14(3)9-11-16/h4-11,13,17H,12H2,1-3H3 |
InChIキー |
ZHVMSTFALHMASL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3CC(C2=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14206279.png)

![(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14206297.png)
![[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B14206299.png)

![N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide](/img/structure/B14206307.png)
![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-](/img/structure/B14206323.png)
![4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B14206325.png)
![[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea](/img/structure/B14206331.png)
![3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine](/img/structure/B14206332.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione](/img/structure/B14206335.png)


